molecular formula C30H29N3O7 B15284805 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade)

5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade)

Cat. No.: B15284805
M. Wt: 543.6 g/mol
InChI Key: MCDQUPOEOXETSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(6)-Carboxytetramethylrhodamine Succinimidyl Ester (Technical Grade) is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to label proteins, nucleic acids, and other biomolecules, making it a valuable tool in various scientific applications. The succinimidyl ester group allows for efficient conjugation to primary amines, facilitating the creation of stable, fluorescently labeled biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester typically involves the reaction of carboxytetramethylrhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the succinimidyl ester derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the technical grade compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the amide-linked conjugate of 5(6)-Carboxytetramethylrhodamine with the target biomolecule, which exhibits strong fluorescence properties .

Scientific Research Applications

5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of the target biomolecule. This reaction results in the formation of a stable amide bond, effectively labeling the biomolecule with the fluorescent dye. The labeled biomolecule can then be detected and quantified using fluorescence-based techniques .

Comparison with Similar Compounds

Uniqueness: 5(6)-Carboxytetramethylrhodamine Succinimidyl Ester is unique due to its specific excitation and emission spectra, which make it suitable for applications requiring red fluorescence. Its high reactivity with primary amines and stability of the resulting conjugates also contribute to its widespread use in various research fields .

Properties

Molecular Formula

C30H29N3O7

Molecular Weight

543.6 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) acetate

InChI

InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3

InChI Key

MCDQUPOEOXETSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.